2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Description
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various domains, including electrochromic devices. In one study, new 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized through the oxidation of dihydrofuran carbonitriles, which were initially prepared by reacting 3-oxopropanenitriles with alkenes in the presence of manganese(III) acetate and further oxidized using DDQ . This method showcases a pathway to create thiophene-furan-thiophene type monomers, which can be polymerized electrochemically for potential use in electronic applications.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and potential applications. For instance, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectroscopy, and confirmed by X-ray analysis . The cyanomethyl group in this compound is bonded to the benzoxazole ring through a sulfur atom, and the molecule exhibits intermolecular C-H...N hydrogen bonding, which could influence its reactivity and stability.
Chemical Reactions Analysis
The reactivity of azolylacetonitriles towards electrophilic reagents has been studied, revealing that compounds such as 5-acetyl-2-cyanomethyl-4-methylthiazole and 2-aminothiazole can react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . Additionally, the reaction of 4-furylmethylene-2-phenyl-2-oxazolin-5-ones with thiophenol or thionaphthol can produce thiolester derivatives in a one-pot synthesis. These reactions demonstrate the versatility of azolylacetonitriles in synthesizing various heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are essential for their practical application. The electrochemical, spectroelectrochemical, and morphological properties of the polymer and copolymer films derived from the synthesized monomers were investigated using techniques such as cyclic voltammetry, UV-visible spectroscopy, and atomic force microscopy . The copolymer films exhibited distinct electrochromic properties, stability, fast response time, and good optical contrast, making them suitable candidates for electrochromic device (ECD) applications. The study also addressed the dissolution problem of poly2b, improving its stability through copolymerization.
properties
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-3-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-9-1-2-10(11(15)6-9)13(17)12-5-8(3-4-16)7-18-12/h1-2,5-7H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHURVLJRXILCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=CS2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241306 | |
Record name | 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338966-80-6 | |
Record name | 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338966-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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